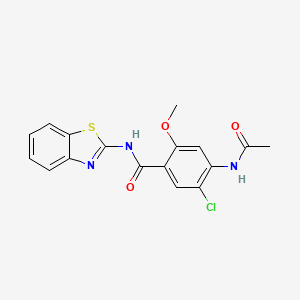

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE

Overview

Description

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 5-chloro-4-acetamido-2-methoxybenzoic acid in the presence of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave irradiation techniques to enhance reaction efficiency .

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential bacterial enzymes and pathways. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

5-Chloro-2-methoxybenzothiazole: Exhibits similar biological activities but with different potency and selectivity.

4-Acetamido-2-methoxybenzothiazole: Used in the development of new therapeutic agents with diverse biological activities.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name |

4-acetamido-N-(1,3-benzothiazol-2-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-9(22)19-13-8-14(24-2)10(7-11(13)18)16(23)21-17-20-12-5-3-4-6-15(12)25-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLARLZARELLHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4246878.png)

![N-({1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4246904.png)

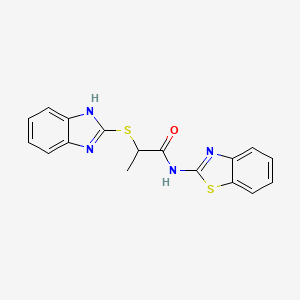

![N-cyclohexyl-2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4246914.png)

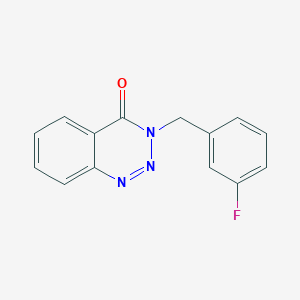

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4246923.png)

![2-{[1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4246935.png)

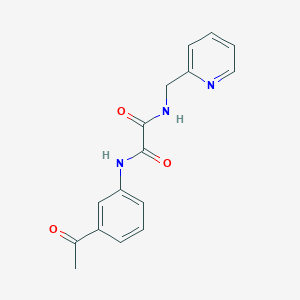

![2-(methylthio)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4246942.png)

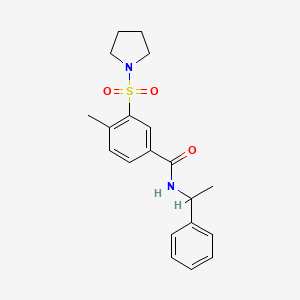

![ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4246984.png)